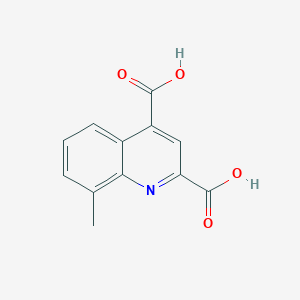![molecular formula C24H24ClN3O3S B2495830 N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899755-54-5](/img/structure/B2495830.png)
N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that have been explored for their potential in various scientific fields, including medicinal chemistry. Similar compounds have been synthesized and analyzed for their structural, physical, and chemical properties, providing a foundation for understanding the behavior and applications of these molecules.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, utilizing electrophilic building blocks and specific reagents to achieve the desired molecular structure. For example, 2-Chloro-N-phenylacetamide has been used as a building block for synthesizing ring-annulated products, indicating the versatility of chloroacetamide derivatives in synthesis processes (Janardhan et al., 2014).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of similar compounds, revealing their conformation, bond lengths, angles, and interactions. For instance, crystal structures of related acetamides show folded conformations stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactivity studies of related compounds have explored their behavior in various reactions, including cyclization and condensation, leading to the formation of heterocyclic compounds. These studies highlight the compounds' potential as intermediates in the synthesis of complex molecules with biological activity (Farouk et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. Although specific data for the compound were not found, similar studies on related molecules can provide a basis for predicting these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, define the applications and synthesis strategies for these compounds. For example, the synthesis and evaluation of derivatives for central nervous system depressant activity have been documented, demonstrating the potential pharmacological applications of similar compounds (Manjunath et al., 1997).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Design
Compounds with complex structures, such as N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, often serve as key intermediates or end products in the synthesis of potential pharmacological agents. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated for their anti-inflammatory and analgesic activities, highlighting the importance of such compounds in drug discovery processes (Abu‐Hashem et al., 2020).
Antitumor and Anticancer Activity
The structural motifs present in these compounds are frequently explored for their potential antitumor and anticancer activities. For instance, the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been carried out with a focus on discovering new anticancer agents, demonstrating an appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
The exploration of novel compounds for antimicrobial activity is crucial in addressing the growing concern of antibiotic resistance. A study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, for example, showcases the potential of such compounds in combating bacterial infections by demonstrating potency against various bacterial strains (Kerru et al., 2019).
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-14(2)10-11-28-23(30)22-21(16-6-4-5-7-19(16)31-22)27-24(28)32-13-20(29)26-18-9-8-15(3)12-17(18)25/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWVWUWZZAIBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

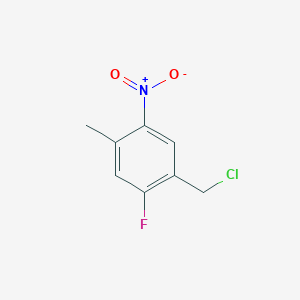
![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)
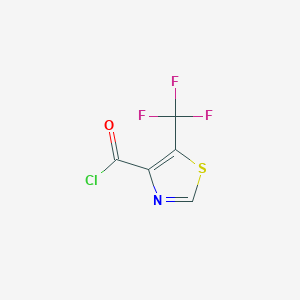
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)
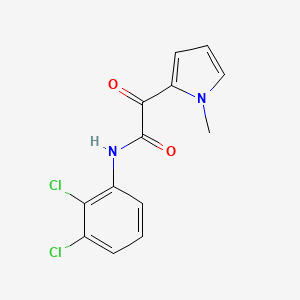
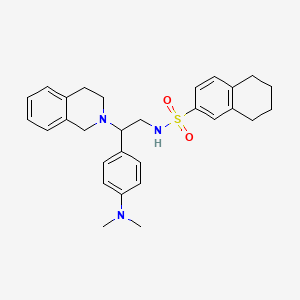

amino}acetamide](/img/structure/B2495761.png)
![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)
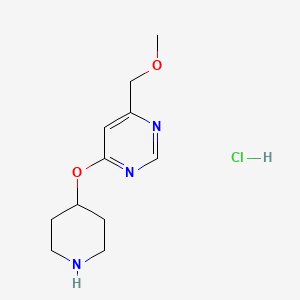
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2495767.png)

